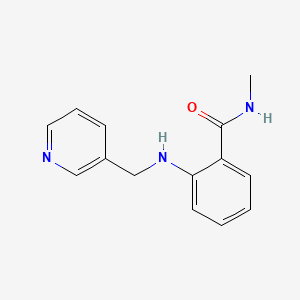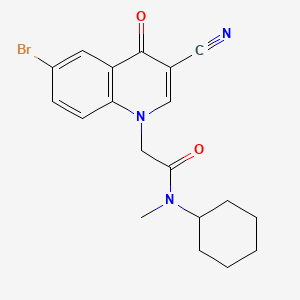
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to significant therapeutic effects. CPP-115 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用机制
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects, including the reduction of seizures in epilepsy patients and the reduction of anxiety in anxiety patients.
实验室实验的优点和局限性
One of the advantages of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its ability to selectively inhibit GABA-AT, without affecting other enzymes or neurotransmitters. This allows for more precise and targeted experiments. However, one of the limitations of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
未来方向
There are a number of future directions for research on 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. One area of research is the development of new and more effective GABA-AT inhibitors. Another area of research is the exploration of the potential therapeutic applications of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, research is also needed to better understand the long-term effects of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide on the brain and body.
合成方法
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide can be synthesized using a simple three-step process. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. The second step involves the reaction of ethyl 2-cyclopentylacetoacetate with 1-phenyl-2-pyrrolidin-1-ylethylamine to form 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. The final step involves the purification of the compound using chromatography.
科学研究应用
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In addition, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has also been shown to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21-14-18(15-25(21)19-10-4-5-11-19)22(27)23-20(16-24-12-6-7-13-24)17-8-2-1-3-9-17/h1-3,8-9,18-20H,4-7,10-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFYUGVQKTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC(CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)


![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)



![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)